molecular formula C9H4O5 B047765 Trimellitic anhydride CAS No. 552-30-7

Trimellitic anhydride

Cat. No. B047765
CAS RN: 552-30-7
M. Wt: 192.12 g/mol
InChI Key: SRPWOOOHEPICQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TMA derivatives has been extensively studied, with various methodologies developed for efficient production. For instance, trimellitic anhydride chloride, a key intermediate, can be synthesized in batches at 70°C, achieving yields up to 95% through the determination of chloride content. This process involves the reaction of trimellitic anhydride with thionyl chloride, using specific catalysts and solvents to optimize the reaction conditions and yield (Shi Jian-she, 2005).

Molecular Structure Analysis

The molecular structure of TMA and its derivatives is characterized by the presence of the anhydride functional group attached to a benzene ring, making it a reactive molecule for various chemical transformations. The structure of TMA derivatives is further confirmed using techniques such as infrared spectroscopy, which provides insights into the functional groups present and their reactivity (Peng Yong-l, 2014).

Chemical Reactions and Properties

TMA undergoes a wide range of chemical reactions due to its reactive anhydride group. It can react with alcohols to form esters, with amines to form amides, and can be involved in polymerization reactions. These reactions are utilized in synthesizing various polymeric materials and chemical intermediates. For example, TMA has been used to synthesize water-soluble hyperbranched polyesters with applications in coatings (Sichao Ma et al., 2018).

Physical Properties Analysis

TMA is characterized by its crystalline form and high purity levels when synthesized under optimized conditions. Techniques such as electromagnetic frequency inductively coupled bidirectional heating and nano-filtration have been employed to produce high-quality TMA with more than 99% purity, showcasing its potential for non-hazardous and environmentally friendly production (Tong Zhangfa, 2007).

Chemical Properties Analysis

The chemical properties of TMA, such as its reactivity with various nucleophiles and its ability to form stable derivatives, make it a valuable compound in the chemical industry. Studies have shown that TMA derivatives exhibit diverse reactivities and can be employed in the synthesis of a wide range of chemical products, from polymers to small organic molecules (Yoshio Imai & Takeyoshi Takahashi, 1974).

Scientific Research Applications

  • Antibody Development for Occupational Lung Diseases Research : A study developed an antibody to TMA to investigate its binding to lung tissue and target proteins for occupational lung diseases (Griffin et al., 2001).

  • Health Effects in Rats and Humans : Inhalation of TMA can cause lung lesions and immune responses similar to those in humans, showing some recovery after rest (Leach et al., 1987).

  • Animal Models for Human TMA Diseases : Intrabronchial administration in rhesus monkeys indicates a systemic and pulmonary immune response against TMA, suggesting potential animal models for human TMA diseases (Patterson et al., 1980).

  • Contact Hypersensitivity in Mice : Repeated TMA challenge leads to contact hypersensitivity in mice, with TNF-α and IgE as potential modulators in the late phase of the reaction (Chai et al., 2005).

  • Analytical Purity Certification : A study developed a method for analyzing TMA and its impurity, trimellitic acid, aiding in toxicological evaluation and ensuring analytical purity certification (Rushing et al., 1982).

  • Asthmatic Sensitization in Rats : Topical application of dry TMA powder can cause asthmatic sensitization in rats (Zhang et al., 2002).

  • Worker Health Monitoring : Exposure to TMA can cause various syndromes in workers, with serologic measurements useful for monitoring health (Zeiss et al., 1983).

  • Aerosol Generation for Inhalation Studies : A modified generator successfully created TMA and trimellitic acid aerosols for inhalation exposures, aiding in developing inhalation animal models (Ledbetter et al., 1987).

  • Preventing Immunologic Airway Reactions : Increased environmental control of TMA exposure can reduce clinical symptoms and antibody levels in workers (Boxer et al., 1987).

  • Respiratory Syndromes in Workers : TMA exposure can lead to immediate asthma, late-onset asthma with systemic symptoms, and airway irritation in workers, with immunologic reactivity playing a role in these syndromes (Zeiss et al., 1977).

  • Irritant and Immunologic Sensitization : TMA can cause adverse health effects due to its irritant effects on mucosal surfaces and its ability to cause immunologic sensitization in a small proportion of individuals (Grammer et al., 1997).

  • Animal Model for Contact Urticaria : TMA-sensitive mice can serve as an animal model for immunological contact urticaria induced by respiratory allergen TMA (Lauerma et al., 1997).

  • Automated Determination in Polyester Resins : A fully automated method allows for the determination of TMA in saturated polyester resins, offering high trueness and precision (Dugheri et al., 2020).

  • High-Quality TMA Production Technology : New technology for producing high-quality TMA from 1,2,4-trimethylbenzene offers environmentally friendly production with high purity (Zhangfa, 2007).

  • Detection of TMA in Air : Gas chromatography with electron-capture detection is effective for detecting low concentrations of TMA in air, useful for short-term monitoring (Pfäffli, 1994).

Safety And Hazards

Trimellitic anhydride can cause serious eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . It should be handled in the workplace as an extremely toxic substance .

Future Directions

The global trimellitic anhydride market size was USD 384 million in 2022 and is projected to touch USD 532.6 million by 2031, exhibiting a CAGR of 3.7% during the forecast period . The market is driven by the increasing demand for insulation materials and polyester resins in various end-use industries such as construction, automotive, and packaging .

properties

IUPAC Name

1,3-dioxo-2-benzofuran-5-carboxylic acid
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InChI

InChI=1S/C9H4O5/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3H,(H,10,11)
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InChI Key

SRPWOOOHEPICQU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O
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Molecular Formula

C9H4O5
Record name TRIMELLITIC ANHYDRIDE
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DSSTOX Substance ID

DTXSID7026235
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Molecular Weight

192.12 g/mol
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Physical Description

Crystals or off-white flakes. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, Colorless solid; [NIOSH], COLOURLESS CRYSTALS OR POWDER., Colorless solid as crystals or off-white flakes., Colorless solid.
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Record name 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-
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Boiling Point

464 to 473 °F at 14 mmHg (NTP, 1992), 390 °C, Boiling point: 240-245 °C at 14 mm Hg, Boiling point 240-245 °C at 14 mm Hg, at 1.87kPa: 240-245 °C, 464-473 °F at 14 mmHg
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Flash Point

440.6 °F (NTP, 1992), 227 °C o.c., 440.6 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol at 25 °C: 0.002 g/100 g carbon tetrachloride; 0.06 g/100 g ligroin; 0.4 g/100 g mixed xylenes; 15.5 g/100 g dimethyl formamide; 49.6 g/100 g acetone; 21.6 g/100 g ethyl acetate, 36.5 g/100 g 2-butanone at 25 °C; 38.4 g/100 g cyclohexanone at 25 °C; 0.06 g/100 g mineral spirits at 25 °C, Solubility in water: reaction
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Density

1.55 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.55 at 68 °F
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Vapor Density

6.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density = 6.6 (air =1), Relative vapor density (air = 1): 6.6, 6.6
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Vapor Pressure

4e-06 mmHg at 77 °F (NTP, 1992), 0.00000986 [mmHg], Vapor pressure: 4X10-6 mm Hg, Vapor pressure of liquid trimellitic anhydride = 2.25 mm Hg at 200 °C, Vapor pressure at 25 °C: negligible, 0.000004 mmHg
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Mechanism of Action

... Trimellitic anhydride (TMA) and trimellitic acid (TMLA) are structurally similar ... Studies on stability of TMA in water suggest complete hydrolysis occurs in less than ten minutes. Since TMA rapidly forms TMLA under the conditions used to test its toxicity, the toxicities of TMA and TMLA are believed to be the same with a few exceptions. Specifically, the alergic symptoms (both respiratory and dermal sensitization) of TMA are directly attributable to the reaction of TMA with free amines within proteins to form haptens, which when present at sufficiently high levels in tissues can produce sensitization. TMLA does not react with proteins to form haptens ... In addition to the immunological differences, there may be some slight quantitative differences in reactions at the site of contact. While both materials cause slight irritation of the skin and are severe eye irritants, there appears to be a difference in the magnitude of response. This difference in the magnitude of irritation may be attributable to the heat of hydrolysis of the anhydride. With the exception of the immunological and site of contact effects, all other endpoints are expected to be the same., Occupational inhalation of trimellitic anhydride (TMA) apparently results in an antibody response with specificity for unique new antigenic determinants which arise from the coupling of TMA with autologous resp tract proteins., ... Sensitization with trimellitic anhydride (TMA) led to decreased lung function parameters during and within 1 hr after challenge as compared to non-sensitized rats. Alveolar macrophages (AM) depletion alleviated the TMA-induced drop in lung function parameters and induced a faster recovery compared to sham-depleted TMA-sensitized rats. It also decreased the levels of serum IgE 24 hr after challenge, but did not affect the sensitization-dependent increase in lung lavage fluid IL-6 and tissue TNF-alpha levels. AM depletion augmented the TMA-induced tissue damage and inflammation 24 hr after challenge., ... In the TNF-alpha knockout TNF-alpha-/- (B6;129S-Tnftm1Gk1) mice, the repetition of the trimellitic anhydride (TMA) challenges enlarged the extent of the late phase of contact hypersensitivity (CHS), but less than those in TNF-alpha+/+ mice. Injection of anti-TNF-alpha antibody into the peritoneal cavity of Balb/c mice significantly decreased the extent of the late phase of CHS. Subcutaneous injection of anti-IgE antibody into Balb/c mice also decreased the extent of the late phase of CHS in dose-dependent manner. Histologically, infiltration of polymorphonuclear leukocytes and eosinophils was more pronounced in repeatedly TMA-challenged TNF-alpha+/+ and Balb/c mice than in the TNF-alpha-/- mice and anti-TNF-alpha or anti-IgE antibodies treated Balb/c mice., For more Mechanism of Action (Complete) data for TRIMELLITIC ANHYDRIDE (6 total), please visit the HSDB record page.
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Impurities

Trimellitic acid (TMLA)
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Product Name

Trimellitic anhydride

Color/Form

Crystals, Colorless solid

CAS RN

552-30-7
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Melting Point

329 to 336 °F (NTP, 1992), 161-163.5 °C, 329-336 °F, 322 °F
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Synthesis routes and methods I

Procedure details

To the solvents of 60 g ethanol and 30 g PGMEA, 33.33 g TEOS, 5.71 g VTEOS and 2.40 g PTEOS monomers were individually added. While stirring a mixture of 1.13 g 0.1N nitric acid and 18.92 g water was poured, the reaction mixture was heated to reflux at 81° C. for 4 hours before cooling down. 8.84 g butanol was added to the reaction mixture and stirred at room temperature overnight. The resulting polymer was measured to have a molecular weight of Mn=1121 amu, Mw=1723 amu analyzed using the same GPC system as mentioned above.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
33.33 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Name
Quantity
18.92 g
Type
solvent
Reaction Step Two
Quantity
8.84 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

An improved process for the manufacture of trimellitic acid anhydride having a 97 to 98% anhydride content and having a triethylene glycol color of 170 or less, in yields in the range of 89 to 90% and higher based on the total trimellitic acid produced by catalytic air oxidation of pseudocumene, including the steps of catalytic oxidation of pseudocumene in the presence of acetic acid in an oxidation zone wherein liquid-phase conditions are maintained and wherein the weight ratio of acetic acid to pseudocumene is in the range of about 0.5-5.0:1.0 and the catalyst comprises one or more heavy metal oxidation catalysts comprising zirconium, cobalt, and manganese to provide about 0.1 to about 0.4 weight percent total metals based on pseudocumene and a source of bromine and to provide a total of about 0.1 to about 0.3 weight percent total bromine based on pseudocumene, wherein the total weight ratio of bromine ions to total metal ions is about 0.5 to about 2.0, the zirconium content is about 1 to about 5%, and the manganese content is about 14 to about 60%, each metal by weight of the total metals and wherein the cobalt content is about 35 to about 80 weight percent, temperatures in the oxidation are in a range of about 220° F. to about 480° F., cooling the oxidation reaction effluent to crystallize trimellitic acid, separating and recovering crystallized trimellitic acid from the acetic acid solvent mother liquor, distilling from the acetic acid mother liquor to obtain a mixture of acetic acid and water for concentration of the acetic acid content to provide acetic acid solvent concentrate for recycle to the oxidation and to obtain a bottoms fraction containing high melting solids, heating the crystalline trimellitic acid to convert it to its anhydride and distilling the anhydride to obtain trimellitic acid anhydride product; the improvements comprising conducting the conversion continuously in two series staged dehydration zones with heat removal by evaporation from the liquid in each of the dehydration zones operated at temperatures in a range of about 400° to about 500° F. thereby converting trimellitic acid to its anhydride and evaporating acetic acid solvent, distilling the liquid crude trimellitic anhydride, condensing the vaporized overhead fraction to obtain trimellitic anhydride product, combining the vapor from the first dehydration zone and the acetic acid mother liquor as feed for distilling acetic acid and water mixture therefrom leaving the residue containing high melting solids, combining the residue and the bottom fraction from the distillation of the trimellitic anhydride containing catalyst metals, and continuously adding up to about 50 weight percent of the combined residue and bottom fraction containing high melting solids and catalyst metals to the first dehydration zone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
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Quantity
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Type
catalyst
Reaction Step Eight

Synthesis routes and methods III

Procedure details

380 g of a terephthalic acid polyester of 1.0 mol of terephthalic acid, 0.38 mol of glycerol and 0.72 mol of glycol containing approximately 6.0% by weight of hydroxyl groups and catalytic quantities of lead acetate and butyl titanate are then introduced one after another and stirred homogeneously into the reaction mixture. After condensation for one hour at 170° C., 2 hours at 200° C. and 2 hours at 220° C.,
[Compound]
Name
terephthalic acid polyester
Quantity
380 g
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0.38 mol
Type
reactant
Reaction Step One
[Compound]
Name
glycol
Quantity
0.72 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

275 g of a polyester of 1.0 mol of terephthalic acid, 0.38 mol of glycerol and 0.72 mol of glycol having a hydroxyl group content of about 6.0% by weight and catalytic quantities of lead acetate and butyl titanate at 150° C. After a final condensation for from 4 to 6 hours at from 200° to 220° C., 2724 g of a clear, pale reddish brown, brittle, solid resin having a resin content of 90.3% (according to DIN) and a viscosity of 22 070 mPa s as determined in a 50% solution of γ-butyrolactone at 20° C. are obtained.
[Compound]
Name
polyester
Quantity
275 g
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.38 mol
Type
reactant
Reaction Step Three
[Compound]
Name
glycol
Quantity
0.72 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
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Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimellitic anhydride
Reactant of Route 2
Trimellitic anhydride
Reactant of Route 3
Reactant of Route 3
Trimellitic anhydride
Reactant of Route 4
Reactant of Route 4
Trimellitic anhydride
Reactant of Route 5
Reactant of Route 5
Trimellitic anhydride
Reactant of Route 6
Trimellitic anhydride

Citations

For This Compound
7,460
Citations
JA Kaduk, JT Golab, FJJ Leusen - Crystal engineering, 1998 - Elsevier
The crystal structure of trimellitic anhydride (TMA) has been solved using Monte Carlo simulated annealing techniques, and refined using synchrotron powder diffraction data. The …
Number of citations: 10 www.sciencedirect.com
CR Zeiss, R Patterson, JJ Pruzansky, MM Miller… - Journal of Allergy and …, 1977 - Elsevier
… of respiratory symptoms in workers exposed to trimellitic anhydride (TMA), a biologically … Trimellitic anhydride (TMA), the anhydride of trimellitic acid, is widely used as a raw material …
Number of citations: 338 www.sciencedirect.com
CR Zeiss, P Wolkonsky, JJ Pruzansky… - Journal of Allergy and …, 1982 - Elsevier
… This article describes our clinical and immunologic experience in assessing workers exposed to trimellitic anhydride (TMA) in three industrial settings. Since 1977 we have been …
Number of citations: 76 www.sciencedirect.com
LC Grammer, MA Shaughnessy… - Allergy and asthma …, 1997 - search.proquest.com
… inhalation reactions, Immunoglobulin classes of anti-trimellitic anhydride antibodies … trimellitic anhydride fumes: A potential immunopathogenetic mechanism for the trimellitic anhydride …
Number of citations: 22 search.proquest.com
R Patterson, CR Zeiss, JJ Pruzansky - Journal of Allergy and Clinical …, 1982 - Elsevier
Inhaled trimellitic anhydride (TMA) reacts with airway proteins to produce trimellityl (TM) proteins. The TM-proteins result in both systemic and local immune responses, of which various …
Number of citations: 92 www.sciencedirect.com
M Unemori, Y Matsuya, S Matsuya, A Akashi… - Biomaterials, 2003 - Elsevier
The amount of water absorption of poly(methyl methacrylate) (PMMA) containing 0, 1, 3 and 5wt% of an adhesive monomer, 4-methacryloxyethyl trimellitic anhydride (4-META), was …
Number of citations: 157 www.sciencedirect.com
M Hasegawa, K Kasamatsu, K Koseki - European polymer journal, 2012 - Elsevier
Tetracarboxylic dianhydrides were synthesized from hydrogenated trimellitic anhydride (HTA) and some diols to obtain novel poly(ester imide)s (PEsIs). The HTA-derived tetracarboxylic …
Number of citations: 72 www.sciencedirect.com
DI Bernstein, R Patterson, CR Zeiss - Journal of Allergy and Clinical …, 1982 - Elsevier
… How long have you been working with or near trimellitic anhydride? Designate … to trimellitic anhydride fumes: a potential immunopathogenetic mechanism for the trimellitic anhydride …
Number of citations: 113 www.sciencedirect.com
CP Yang, RS Chen - Polymer, 1999 - Elsevier
Alternate copoly(amide-imide) was synthesized from two aromatic diamines and trimellitic anhydride (TMA). When the diamine was m-phenylenediamine (m-PDA), the resulted poly(…
Number of citations: 28 www.sciencedirect.com
LG Rushing, JR Althaus… - Journal of Analytical …, 1982 - academic.oup.com
… trimellitic anhydride were required. A literature survey of methods of analysis for trimellitic anhydride … procedure for the analysis of trimellitic anhydride and trimellitic acid in admixture as …
Number of citations: 12 academic.oup.com

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